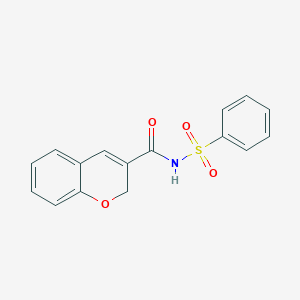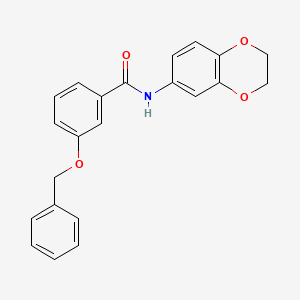
N-(benzenesulfonyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzenesulfonyl)-2H-chromene-3-carboxamide, also known as BS-181, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of chromene derivatives and has been shown to have promising anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(benzenesulfonyl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, including the kinases AKT and PDK1. These enzymes play a critical role in cell signaling pathways that regulate cell survival, proliferation, and metabolism. By inhibiting these enzymes, N-(benzenesulfonyl)-2H-chromene-3-carboxamide may disrupt these pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(benzenesulfonyl)-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and inhibition of cell migration and invasion. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, which may have implications for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(benzenesulfonyl)-2H-chromene-3-carboxamide is its high potency and specificity, which makes it a useful tool for studying the role of AKT and PDK1 in cell signaling pathways. However, one of the limitations of N-(benzenesulfonyl)-2H-chromene-3-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(benzenesulfonyl)-2H-chromene-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of AKT and PDK1, which may have greater therapeutic potential. In addition, further studies are needed to fully understand the mechanism of action of N-(benzenesulfonyl)-2H-chromene-3-carboxamide and its potential applications in the treatment of cancer and inflammatory diseases. Finally, the development of more effective methods for delivering N-(benzenesulfonyl)-2H-chromene-3-carboxamide to target tissues may also be an area of future research.
Synthesis Methods
The synthesis of N-(benzenesulfonyl)-2H-chromene-3-carboxamide involves a multi-step process that includes the reaction of 3-hydroxychromone with benzenesulfonyl chloride to form the intermediate compound, followed by the reaction with 2-aminoacetamide to yield the final product. The yield of the synthesis method is reported to be around 50%, and the purity of the compound is typically greater than 95%.
Scientific Research Applications
N-(benzenesulfonyl)-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been demonstrated to induce apoptosis and inhibit the migration and invasion of cancer cells. N-(benzenesulfonyl)-2H-chromene-3-carboxamide has also been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(benzenesulfonyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c18-16(17-22(19,20)14-7-2-1-3-8-14)13-10-12-6-4-5-9-15(12)21-11-13/h1-10H,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLDKCRITVPOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzenesulfonyl)-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B7635550.png)
![4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B7635555.png)
![N-[3-[2-(cyclopropylcarbamoyl)pyrrolidine-1-carbonyl]phenyl]pyridine-3-carboxamide](/img/structure/B7635561.png)
![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-[4-(4-fluorophenyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7635568.png)
![3-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1-methyl-1-[(3,4,5-trifluorophenyl)methyl]urea](/img/structure/B7635576.png)
![[1-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7635581.png)

![N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635587.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635594.png)
![1-[1-(2-Fluorophenoxy)-3,3-dimethylbutan-2-yl]-3-pyridin-4-ylurea](/img/structure/B7635605.png)
![6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635610.png)
![1-[4-(Morpholin-4-ylmethyl)piperidin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7635617.png)
![1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide](/img/structure/B7635626.png)
